2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline
Overview
Description
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is characterized by the presence of a methyl group at the second position and an oxan-2-ylmethylamino group at the fourth position of the aniline ring. It is commonly used as a versatile small molecule scaffold in research and development .
Preparation Methods
The synthesis of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline typically involves the reaction of 2-methyl-4-nitroaniline with oxan-2-ylmethylamine under specific conditions. The nitro group is reduced to an amino group, and the oxan-2-ylmethylamine is introduced through a nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the oxan-2-ylmethylamino group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline is widely used in scientific research due to its versatile chemical structure. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline can be compared with other similar compounds, such as:
2-Methyl-4-{[(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}aniline: Similar structure but with a tetrahydro-2H-pyran-2-ylmethyl group instead of oxan-2-ylmethyl.
2-Methyl-4-{[(morpholin-4-ylmethyl)amino]methyl}aniline: Contains a morpholin-4-ylmethyl group instead of oxan-2-ylmethyl.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-4-[(oxan-2-ylmethylamino)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-8-12(5-6-14(11)15)9-16-10-13-4-2-3-7-17-13/h5-6,8,13,16H,2-4,7,9-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJIWEPGZIOCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2CCCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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